The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
The specific parameters such as temperature, pressure, and time can vary based on the desired yield and purity of the final product .
The molecular structure of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride features:
The InChI code for this compound is InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H
, and its canonical SMILES representation is CC(C1=NC=CN1)N.Cl.Cl
. This data confirms its structural integrity and aids in computational modeling.
The chemical reactivity of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride includes:
These reactions are influenced by factors such as pH, temperature, and concentration .
The mechanism of action for 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride primarily revolves around its interaction with biological systems:
Quantitative analyses and binding affinity studies are essential for understanding these mechanisms fully .
The physical and chemical properties of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 184.07 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties indicate its stability under normal conditions and potential solubility in biological systems .
The applications of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride are diverse:
Research continues to explore new applications in fields such as materials science and medicinal chemistry .
The imidazole ring stands as a cornerstone of medicinal chemistry due to its versatile bioisosteric properties and widespread occurrence in biological systems. This nitrogen-containing heterocycle emerged as a privileged scaffold in the mid-20th century with the development of antifungal agents like ketoconazole, demonstrating the pharmacophoric significance of the imidazolyl moiety for targeting enzymatic processes. The subsequent decades witnessed systematic exploration of N-alkylated imidazole derivatives, where ethyl substitution emerged as a critical modification balancing lipophilicity, metabolic stability, and target engagement. Patent analyses reveal a substantial increase in novel ethylimidazole derivatives over the past decade, exemplified by WO2018216822A1 covering compounds with significant antimicrobial activity, highlighting sustained industrial interest [10]. The structural evolution progressed from simple imidazole antifungals to sophisticated kinase inhibitors and central nervous system (CNS)-active agents, where the introduction of aminoalkyl side chains—particularly the ethanamine motif—enabled enhanced interactions with neuronal targets. This historical trajectory underscores the strategic importance of ethyl-substituted imidazole amines as a scaffold for optimizing pharmacokinetic and pharmacodynamic properties across therapeutic domains.
Table 1: Evolution of Key Imidazole-Based Therapeutics
Era | Representative Drug | Therapeutic Area | Structural Features |
---|---|---|---|
1970s | Clotrimazole | Antifungal | Unsubstituted imidazole |
1980s | Ketoconazole | Antifungal | N-alkylated dichlorophenyl linkage |
1990s | Olmesartan | Antihypertensive | N-alkylated biphenyl tetrazole |
2000s-Present | Novel ethylimidazolyl amines | Neurological/Metabolic | 1-Ethyl-1H-imidazol-2-yl + ethanamine |
The 1-ethyl-1H-imidazol-2-yl moiety confers distinct electronic and steric advantages critical for biological activity. Ethylation at the N1 position prevents undesired tautomerization, locking the ring in a consistent electronic configuration favorable for hydrogen bonding via the N3 nitrogen. This configuration enhances dipole moment (approximately 3.6–4.0 Debye in computational models) compared to unsubstituted analogues, facilitating stronger interactions with target proteins. The ethyl group itself provides optimal lipophilicity (logP increase ≈ 0.5–0.7 versus methyl analogues) without significantly increasing steric bulk, thereby improving blood-brain barrier penetration for CNS targets [10].
Attachment of the ethanamine side chain at the C2 position positions the primary amine for salt bridge formation with aspartate or glutamate residues in target enzymes. Crystallographic evidence from related compounds demonstrates that the protonated amine forms charge-assisted hydrogen bonds (2.7–3.1 Å) with conserved catalytic residues in enzymes like acetylcholinesterase and CYP450 isoforms. The dihydrochloride salt form—as commercialized for analogues like 2-(2-Ethyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride (CAS 188638-89-3)—enhances aqueous solubility (>50 mg/mL) while maintaining crystalline stability [8] [9]. This structural combination enables the scaffold to serve as a versatile building block, evidenced by its incorporation into multifunctional ligands such as imidazopyranotacrines, where it contributes to both cholinesterase inhibition and antioxidant activity [5].
Table 2: Structural and Physicochemical Properties of Key Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|---|
1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | Not specified | C₇H₁₅Cl₂N₃ | 212.12* | Ethyl at N1; amine at C2; dihydrochloride |
(S)-1-(1H-Imidazol-2-yl)ethan-1-amine dihydrochloride | 1807937-63-8 | C₅H₁₀Cl₂N₃ | 183.06 | Chiral center; unsubstituted N1 |
2-(2-Ethyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride | 188638-89-3 | C₇H₁₅Cl₂N₃ | 212.12 | Ethyl at C2; amine at C5 position |
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride hydrate | Not specified | C₁₀H₁₇Cl₂N₃O | 266.17 | Fused benzimidazole; hydrate form |
*Calculated for C₇H₁₃N₃·2HCl; matches commercial analogue [8]
The strategic incorporation of the ethyl group and amine functionality positions 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride as a promising scaffold for modulating neurological and metabolic targets. In neurological contexts, protonatable amines enhance engagement with CNS targets like SARM1 (Sterile Alpha and TIR Motif Containing 1), a key regulator of axonal degeneration. Recent patent literature identifies substituted pyridine derivatives bearing ethylimidazole motifs as potent SARM1 inhibitors, suggesting structural parallels for the compound of interest [6]. The ethyl group may confer metabolic stability against hepatic N-dealkylation, extending half-life in brain tissue, while the dihydrochloride salt improves blood-brain barrier permeability through increased solubility in physiological pH environments.
In metabolic disorders, the 1-ethyl-1H-imidazol-2-yl moiety demonstrates affinity for cytochrome P450 enzymes, particularly CYP51 (lanosterol 14α-demethylase), a validated antifungal target with emerging relevance in metabolic dysregulation. VNI derivatives featuring ethylimidazole components exhibit nanomolar inhibition of fungal CYP51 through coordination with the heme iron and hydrophobic interactions with the enzyme's substrate channel . Although direct studies on human metabolic enzymes are limited, structural analogs like imidazopyranotacrines demonstrate significant acetylcholinesterase inhibition (IC₅₀ = 38.7 ± 1.7 μM for compound 4), suggesting potential for dual targeting in diabetes-related neurological complications [5]. The primary amine enables prodrug derivatization or incorporation into larger pharmacophores, allowing optimization for specific disease-related targets including G-protein-coupled receptors (GPCRs) involved in insulin secretion and mitochondrial enzymes implicated in oxidative stress. These multifaceted targeting capabilities underscore the therapeutic versatility of this ethyl-substituted imidazole amine scaffold.
Table 3: Therapeutic Target Engagement of Related Compounds
Target | Biological Role | Evidence in Analogues | Potential Therapeutic Application |
---|---|---|---|
SARM1 | Axonal degeneration regulator | Pyridine-imidazole hybrids show inhibition [6] | Neurodegenerative disorders |
Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine | Imidazopyranotacrine IC₅₀ = 38.7 μM [5] | Alzheimer's disease |
CYP51 (14α-demethylase) | Ergosterol/cholesterol biosynthesis | VNI derivatives inhibit fungal CYP51 | Metabolic syndrome/fungal infections |
Antioxidant Response | Scavenges reactive oxygen species | Imidazopyranotacrines show ORAC = 2.31 μmol TE/μmol [5] | Oxidative stress-related disorders |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9